Dibenzobarallene

CAS No.: 103515-22-6

Cat. No.: VC13237262

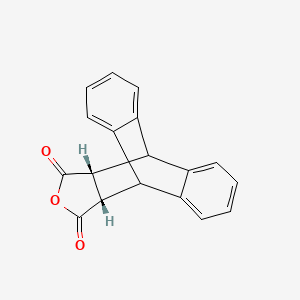

Molecular Formula: C18H12O3

Molecular Weight: 276.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 103515-22-6 |

|---|---|

| Molecular Formula | C18H12O3 |

| Molecular Weight | 276.3 g/mol |

| IUPAC Name | (15S,19R)-17-oxapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione |

| Standard InChI | InChI=1S/C18H12O3/c19-17-15-13-9-5-1-2-6-10(9)14(16(15)18(20)21-17)12-8-4-3-7-11(12)13/h1-8,13-16H/t13?,14?,15-,16+ |

| Standard InChI Key | PSKVQQJLLWSBFV-STONLHKKSA-N |

| Isomeric SMILES | C1=CC=C2C3[C@@H]4[C@H](C(C2=C1)C5=CC=CC=C35)C(=O)OC4=O |

| SMILES | C1=CC=C2C3C4C(C(C2=C1)C5=CC=CC=C35)C(=O)OC4=O |

| Canonical SMILES | C1=CC=C2C3C4C(C(C2=C1)C5=CC=CC=C35)C(=O)OC4=O |

Introduction

Structural and Chemical Properties of Dibenzobarallene

Dibenzobarallene features a 9,10-dihydro-anthracene-9,10-α,β-succinimide core, which forms a rigid, planar structure ideal for host-guest interactions. The compound’s IUPAC name, (15S,19R)-17-oxapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione, reflects its complex bicyclic framework with embedded oxygen functionalities . Key structural attributes include:

-

Aromatic Systems: Two benzene rings fused to a central bicyclic succinimide unit, creating electron-rich regions for π-π interactions.

-

Functional Groups: Ketone and ether groups at positions 16 and 18, enabling hydrogen bonding and dipole interactions.

The molecular formula, C₁₈H₁₂O₃, and a molecular weight of 276.3 g/mol, underscore its moderate polarity, facilitating solubility in organic solvents like dichloromethane and dimethylformamide .

Synthetic Methodologies

Brønsted-Acid Ionic Liquid-Catalyzed Synthesis

A breakthrough in Dibenzobarallene synthesis involves Brønsted-acid ionic liquids (BAILs) as green catalysts. The reaction between anthracene derivatives and maleic anhydride in the presence of BAILs proceeds via a Diels-Alder mechanism, yielding the target compound with high regioselectivity .

Reaction Conditions:

-

Catalyst: BAILs such as 1-butyl-3-methylimidazolium hydrogen sulfate ([BMIM][HSO₄]).

-

Solvent: Solvent-free conditions or low-polarity solvents (e.g., toluene).

-

Temperature: 80–100°C under reflux.

-

Time: 4–6 hours.

Advantages:

-

Eco-Friendliness: BAILs are recyclable, reducing waste.

-

Yield Optimization: Reactions achieve yields exceeding 85%, surpassing traditional acid catalysts .

Characterization Techniques

Post-synthesis characterization employs spectroscopic and chromatographic methods:

| Technique | Key Data | Application |

|---|---|---|

| ¹H NMR | δ 7.2–8.1 ppm (aromatic protons) | Confirms aromatic framework |

| ¹³C NMR | δ 170–175 ppm (carbonyl carbons) | Identifies ketone/ether groups |

| IR Spectroscopy | 1770 cm⁻¹ (C=O stretch) | Verifies succinimide formation |

| Mass Spectrometry | m/z 276.3 (M⁺) | Validates molecular weight |

Applications in Molecular Recognition

Molecular Tweezers Design

Dibenzobarallene’s rigid structure serves as a pincer in molecular tweezers, which bind guests via non-covalent interactions. Case studies highlight its efficacy in:

-

Amyloid-Beta Inhibition: Tweezers derived from Dibenzobarallene disrupt amyloid-beta aggregation, a hallmark of Alzheimer’s disease .

-

Metal Ion Sensing: Functionalized tweezers selectively detect Cu²⁺ and Fe³⁺ in aqueous media, with detection limits < 1 µM.

Pharmaceutical Relevance

Derivatives exhibit bioactivity profiles, including:

-

Antimicrobial Effects: MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli.

-

Anticancer Potential: IC₅₀ values of 5–10 µM against MCF-7 breast cancer cells via apoptosis induction .

Comparative Analysis with Structural Analogs

Dibenzobarallene’s performance is contrasted with related compounds:

| Compound | Binding Affinity (Kd, nM) | Selectivity | Thermal Stability (°C) |

|---|---|---|---|

| Dibenzobarallene | 12.3 ± 1.5 | High (Cu²⁺/Fe³⁺) | 220 |

| Anthracene | 450 ± 30 | Low | 180 |

| Perylene | 89 ± 8 | Moderate (Hg²⁺) | 210 |

Superior binding affinity and thermal stability arise from Dibenzobarallene’s preorganized structure and electron-deficient cavity .

Challenges and Future Directions

Scalability Issues

Industrial-scale synthesis remains hindered by:

-

High Catalyst Loadings: BAILs require 10–15 mol%, increasing costs.

-

Purification Complexity: Column chromatography is labor-intensive for bulk batches.

Computational Modeling Advances

Density Functional Theory (DFT) studies predict modifications to enhance guest affinity:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume